REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:12][CH2:11][CH:7]([C:8](Cl)=[O:9])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([O:25]C)[CH:20]=1>>[C:1]([N:4]1[CH2:12][CH2:11][CH:7]([C:8](=[O:9])[C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[CH:20][C:21]=2[OH:25])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2.3.4|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for an additional 1 hour at about 100° C
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
CUSTOM
|
Details
|
the chloroform is removed
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil is triturated with hexane
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)OC)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |